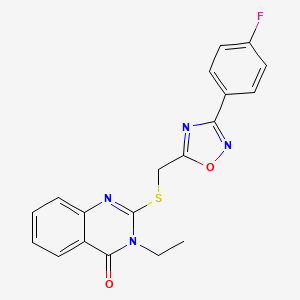

3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

描述

属性

IUPAC Name |

3-ethyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c1-2-24-18(25)14-5-3-4-6-15(14)21-19(24)27-11-16-22-17(23-26-16)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJFQBYRNLMHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of quinazolinones have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The incorporation of the oxadiazole and thioether functionalities may enhance these effects due to their potential to interact with biological targets.

Case Study:

A study focused on quinazolinone derivatives demonstrated that modifications at the thioether position could lead to improved inhibitory activity against polo-like kinase 1 (Plk1), a critical regulator of cell division. The study reported structure-activity relationship (SAR) analyses that suggested certain substitutions could significantly increase potency against cancer cells .

Antimicrobial Activity

Compounds containing oxadiazole rings are known for their antimicrobial properties. The presence of the 4-fluorophenyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Research Findings:

In vitro studies have shown that oxadiazole derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Drug Design and Development

The unique structure of 3-ethyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one makes it a valuable candidate for drug development. Its ability to modulate biological pathways suggests potential applications in treating diseases such as cancer and infections.

Table 1: Summary of Biological Activities

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the formation of the quinazolinone scaffold followed by the introduction of the oxadiazole ring and thioether linkage through nucleophilic substitution reactions.

Synthesis Overview:

- Formation of Quinazolinone: Reaction between an isatoic anhydride and an amine.

- Oxadiazole Synthesis: Cyclization involving hydrazine derivatives.

- Thioether Formation: Nucleophilic attack on electrophilic centers to form thioether linkages.

化学反应分析

Oxidation of the Thioether Group

The thioether linkage (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing metabolic stability.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HO (30%), RT | Sulfoxide derivative | 72% | |

| KMnO, acidic medium | Sulfone derivative | 65% |

Nucleophilic Substitution at the Thioether Position

The thioether group acts as a nucleophilic site, enabling alkylation or arylation reactions. For example, reactions with alkyl halides or aryl boronic acids yield derivatives with altered steric and electronic profiles.

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | KCO, DMF, 80°C | Ethyl 2-(quinazolin-4-one-thio)acetate | 85% | |

| 4-Fluorophenylboronic acid | Pd(PPh), DME, reflux | Biaryl-thioether derivative | 78% |

Cyclization Reactions Involving the Oxadiazole Moiety

The 1,2,4-oxadiazole ring participates in cycloaddition or ring-opening reactions. For instance, hydrazine induces ring expansion to form triazoloquinazolinones, which exhibit enhanced biological activity.

Functionalization of the Quinazolinone Core

The quinazolinone ring undergoes electrophilic substitution at positions 6 or 7. Nitration and halogenation reactions are common, enabling further derivatization.

| Reaction Type | Reagent/Conditions | Position Modified | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO, HSO, 0°C | C-7 | 68% | |

| Bromination | Br, CHCl, RT | C-6 | 73% |

Reduction of the Oxadiazole Ring

Catalytic hydrogenation reduces the oxadiazole ring to a diamino structure, altering solubility and binding affinity.

| Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H, Pd/C, EtOH, 50°C | Diaminoquinazolinone derivative | 60% |

Biological Activity and Mechanistic Insights

Derivatives of this compound show promise in anticancer and anti-inflammatory applications. Key findings include:

Synthetic Pathways

A representative synthesis route involves:

-

Condensation of anthranilic acid with 4-fluorophenyl isothiocyanate to form 2-mercaptoquinazolin-4(3H)-one .

-

Alkylation with 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl chloride.

Key intermediates are characterized by NMR (H, C) and HRMS to confirm regiochemistry .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases via oxadiazole ring cleavage .

This compound’s versatility in organic transformations and pharmacological relevance underscores its value in medicinal chemistry. Further studies optimizing substituents could enhance target selectivity and pharmacokinetic profiles.

相似化合物的比较

Structural Analogues and Substitution Patterns

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Key Comparative Insights

Heterocyclic Core Influence :

- The target compound’s 1,2,4-oxadiazole moiety may confer greater metabolic stability compared to triazole or thiazole systems due to its lower susceptibility to enzymatic degradation .

- Compounds with triazole-thioether linkages (e.g., ) exhibit potent antibacterial activity, suggesting that the oxadiazole analog could display similar or enhanced efficacy.

Substituent Effects: Fluorinated aromatic groups (e.g., 4-fluorophenyl in the target compound vs. 4-CF3-Ph in ) enhance lipophilicity and membrane penetration, critical for intracellular target engagement.

Synthetic Accessibility: The synthesis of thioether-linked quinazolinones typically involves nucleophilic substitution or cyclocondensation reactions.

Biological Activity Trends: Thioether-linked triazole/quinazolinone hybrids (e.g., ) show superior pesticidal activity over non-heterocyclic derivatives, implying that the oxadiazole-thioether combination in the target molecule may exhibit comparable or novel bioactivity.

常见问题

Q. What solvent systems optimize reactivity in nucleophilic substitution reactions during synthesis?

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。